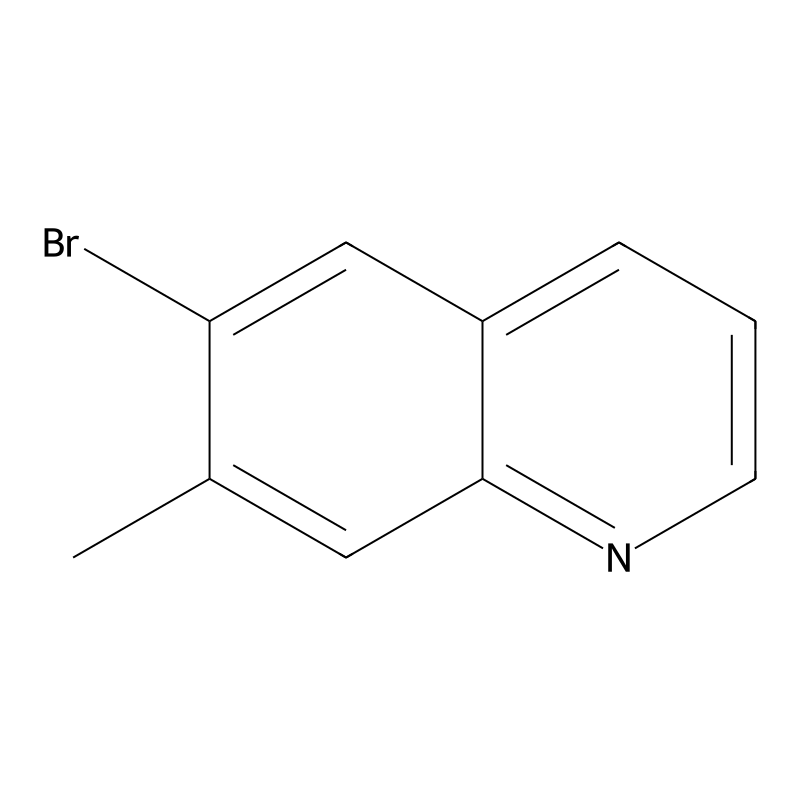

6-Bromo-7-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic synthesis

The presence of a bromine (Br) and methyl (CH3) group on the quinoline ring can be a reactive site for further chemical modifications. Researchers might explore 6-Br-7-MeQ as a starting material for synthesizing more complex molecules with desired properties.

Medicinal chemistry

Quinoline derivatives have been investigated for their potential biological activities, including antibacterial, antifungal, and antitumor properties []. Studies suggest that the specific placement of substituent groups on the quinoline ring can influence these activities. Researchers might investigate if 6-Br-7-MeQ exhibits any interesting biological properties or if it can be a building block for designing new medicinal compounds [].

Material science

Some quinoline derivatives have been studied for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and dyes. The electronic properties of quinolines can be tuned by modifying their structure. Researchers might explore if 6-Br-7-MeQ possesses interesting photophysical or electrical properties that could be useful in material development.

6-Bromo-7-methylquinoline is a heterocyclic compound with the molecular formula C₁₀H₈BrN. It features a bromine atom at the sixth position and a methyl group at the seventh position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

Currently, there is no scientific research readily available describing a specific mechanism of action for 6-bromo-7-methylquinoline. However, its structural similarity to other bioactive quinolines suggests potential for further investigation. Quinoline derivatives have been explored for their anti-malarial, anti-bacterial, and anti-cancer properties [, , ].

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives. This process often involves nucleophilic amination, where amines react with the compound to yield substituted quinolines .

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the 5 or 8 positions on the quinoline ring, allowing for further functionalization .

- Reduction Reactions: The compound may also be reduced to form dihydroquinoline derivatives, which can exhibit different biological activities.

Research indicates that 6-bromo-7-methylquinoline and its derivatives possess various biological activities. These include:

- Antimicrobial Properties: Some studies have shown that quinoline derivatives exhibit antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

- Enzyme Inhibition: Compounds in this class may act as inhibitors of specific enzymes, which could be leveraged in drug design for treating diseases like cancer or bacterial infections.

The synthesis of 6-bromo-7-methylquinoline can be achieved through several methods:

- Bromination of 7-Methylquinoline: Direct bromination of 7-methylquinoline using bromine or brominating agents can yield 6-bromo-7-methylquinoline.

- Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the quinoline structure while introducing the bromine substituent.

- Functional Group Transformations: Existing derivatives can be modified through various organic reactions to introduce the bromine atom at the desired position.

6-Bromo-7-methylquinoline has several applications in different fields:

- Pharmaceutical Development: Its derivatives are being explored for their potential use in developing new drugs targeting various diseases.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Quinoline derivatives are investigated for their properties in organic electronics and photonic materials.

Interaction studies involving 6-bromo-7-methylquinoline focus on its binding affinity with biological targets. Research has shown that:

- It interacts with specific enzymes and receptors, which may lead to inhibition or activation pathways relevant in pharmacology.

- Studies employing molecular docking techniques have provided insights into its binding modes, which are crucial for drug design .

Several compounds share structural similarities with 6-bromo-7-methylquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-7-methylquinoline | Chlorine instead of Bromine | Exhibits different reactivity patterns |

| 8-Methylquinoline | Methyl group at position 8 | Different biological activity profiles |

| 6-Bromoquinoline | Lacks the methyl group at position 7 | May have distinct pharmacological properties |

| 7-Methoxyquinoline | Methoxy group instead of Bromine | Potentially enhanced solubility |

Uniqueness

The uniqueness of 6-bromo-7-methylquinoline lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives. The presence of both bromine and a methyl group provides a balance between lipophilicity and reactivity, making it a valuable compound in medicinal chemistry.

The quinoline core consists of a benzene ring fused to a pyridine ring. In 6-bromo-7-methylquinoline, the bromine atom occupies position 6 (on the pyridine ring adjacent to the benzene fusion point), while the methyl group is attached to position 7 (on the benzene ring). This arrangement is critical for its electronic and steric properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| SMILES | CC1=C(Br)C=C2C=CC=NC2=C1 | |

| Physical State | Yellow crystalline solid | |

| Boiling Point | ~312.7°C (estimated) |

The compound exhibits typical aromatic stability due to delocalized π-electrons in the conjugated system. The bromine substituent enhances electrophilicity at specific positions, enabling further functionalization.

Position in Quinoline Nomenclature

Quinoline numbering begins at the nitrogen atom (position 1), proceeding counterclockwise around the pyridine ring and then through the benzene ring. In 6-bromo-7-methylquinoline:

- Position 6: Located on the pyridine ring, adjacent to the benzene fusion point.

- Position 7: Situated on the benzene ring, one carbon away from the pyridine junction.

This numbering aligns with IUPAC guidelines for fused heterocyclic systems, prioritizing the lowest possible locants for substituents.

Historical Context of Brominated Quinolines

Brominated quinolines have been studied since the early 20th century for their synthetic versatility. The Skraup reaction, developed in the 1880s, laid the foundation for quinoline synthesis by reacting aniline derivatives with glycerol under acidic conditions. Bromination of quinoline derivatives typically employs electrophilic substitution, targeting specific positions based on directing effects. For example, methyl groups activate the benzene ring toward electrophilic attack, while bromine deactivates the pyridine ring.

6-Bromo-7-methylquinoline was first synthesized via a modified Skraup method, where 4-bromo-3-methylaniline reacts with glycerol, iron(III) sulfate, and sulfuric acid, followed by nitrobenzene-mediated oxidation. This approach yields the compound in 31% efficiency after purification.

Significance in Heterocyclic Chemistry Research

6-Bromo-7-methylquinoline serves as a critical intermediate in synthesizing bioactive molecules. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group modulates electronic and steric interactions. Key applications include:

- Anticancer Agent Precursors: Brominated quinolines exhibit antiproliferative activity, as demonstrated by derivatives like 3,5,6,7-tetrabromo-8-methoxyquinoline (IC₅₀: 5.45–9.6 μg/mL).

- Coupling Reagents: Used in organic synthesis to introduce functional groups at specific positions.

- Structure-Activity Relationship (SAR) Studies: Modifications at the 6- and 7-positions influence biological activity, guiding drug design.

Molecular Formula (C₁₀H₈BrN)

6-Bromo-7-methylquinoline possesses the molecular formula C₁₀H₈BrN, which indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom within its heterocyclic structure [1] [2]. This formula represents a substituted quinoline derivative wherein a methyl group is positioned at the 7-position and a bromine atom occupies the 6-position of the quinoline ring system [9].

Molecular Weight (222.08 g/mol)

The molecular weight of 6-bromo-7-methylquinoline is precisely 222.08 grams per mole [1] [2] [4]. This molecular mass reflects the contribution of the quinoline backbone combined with the substituted bromine and methyl functional groups [7] [10]. The molecular weight determination has been confirmed through various analytical methods and remains consistent across multiple chemical databases [6] [8].

Structural Identifiers (CAS: 122759-89-1)

The Chemical Abstracts Service registry number for 6-bromo-7-methylquinoline is 122759-89-1 [1] [2] [6]. Additional structural identifiers include the MDL number MFCD18260428 [2] [8] [10] and the European Community number 817-346-0 [1]. The compound is also catalogued under the DSSTox Substance ID DTXSID50728282 and DSSTox Chemical ID DTXCID30679026 [1].

Structural Representation

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-7-methylquinoline [9] [10]. Alternative systematic names include quinoline, 6-bromo-7-methyl- [6] and 6-bromo-7-methyl-1-azanaphthalene [4] [6]. The compound is also referenced in chemical literature by the synonyms 6-bromo-7-methyl-quinoline and various database-specific nomenclatures [2] [10].

InChI and InChIKey Notations

The International Chemical Identifier for 6-bromo-7-methylquinoline is InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 [9] [10]. The corresponding InChIKey is NMGWSJBVVZOOST-UHFFFAOYSA-N [9] [10]. These standardized representations provide unambiguous structural identification for computational chemistry applications and database searches [1].

SMILES Representation

The Simplified Molecular Input Line Entry System notation for 6-bromo-7-methylquinoline is CC1=C(Br)C=C2C=CC=NC2=C1 [8] [9]. This linear representation encodes the complete molecular structure including the quinoline ring system, the methyl substituent at position 7, and the bromine atom at position 6 [10].

Physical Properties

Appearance and State

6-Bromo-7-methylquinoline appears as a solid at room temperature [7] [8]. The compound exhibits a characteristic appearance typical of substituted quinoline derivatives, maintaining stability under standard atmospheric conditions [15] [17]. Physical form specifications indicate that the compound remains solid at 20°C with consistent morphological properties [7].

Thermal Properties

The thermal characteristics of 6-bromo-7-methylquinoline demonstrate significant stability across a range of temperatures. The boiling point has been determined to be 312.7±22.0°C at 760 millimeters of mercury [10] [15], with some sources reporting a range of 291-335°C at atmospheric pressure [7]. The flash point occurs at 142.9±22.3°C [10], while other measurements indicate a range of 121-165°C [7]. The compound exhibits a density of 1.488 grams per cubic centimeter [10], contributing to its thermal stability profile [15] [42] [43].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 312.7±22.0°C | 760 mmHg |

| Flash Point | 142.9±22.3°C | Standard conditions |

| Density | 1.488 g/cm³ | Room temperature |

Solubility Characteristics

The solubility profile of 6-bromo-7-methylquinoline demonstrates selective dissolution behavior across different solvent systems [20] [21] . The compound exhibits enhanced solubility in organic solvents such as ethanol and dichloromethane compared to aqueous solutions [20] . Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide provide favorable dissolution environments for this quinoline derivative . The limited water solubility is consistent with the hydrophobic nature imparted by the aromatic quinoline structure and halogen substitution [21].

Spectroscopic Properties

UV-Visible Absorption Profile

Quinoline derivatives, including 6-bromo-7-methylquinoline, exhibit characteristic ultraviolet-visible absorption patterns consistent with extended aromatic conjugation systems [26] [28] [31]. The absorption spectrum typically displays multiple bands corresponding to π→π* electronic transitions within the quinoline chromophore [27] [31]. Substituted quinolines generally show absorption maxima in the ranges of 210-230 nanometers, 270-300 nanometers, and 315-330 nanometers [41]. The presence of bromine and methyl substituents influences the electronic transitions through both inductive and mesomeric effects [28] [41].

Fluorescence Characteristics

The fluorescence properties of methylquinoline derivatives are governed by the electronic structure of the quinoline ring system and the nature of substituents [29] [32] [33]. Quinoline-based compounds demonstrate significant fluorescence quantum yields that are sensitive to environmental conditions including solvent polarity and pH [32]. The fluorescence characteristics are influenced by the electron-withdrawing nature of the bromine substituent and the electron-donating properties of the methyl group [29] [33]. Studies on related quinoline derivatives indicate that substitution patterns significantly affect both emission wavelengths and quantum efficiencies [32].

Infrared Spectroscopic Features

The infrared spectroscopic profile of 6-bromo-7-methylquinoline encompasses characteristic vibrational modes associated with the quinoline ring system and substituent groups [26] [34] [39]. Quinoline derivatives typically exhibit C-H stretching vibrations in the range of 3087-2852 cm⁻¹ [39]. The aromatic C=C and C=N stretching modes appear in the fingerprint region between 1640-1500 cm⁻¹ [26] [40]. Characteristic peaks associated with aromatic C-H out-of-plane bending motions occur in the 840-740 cm⁻¹ range [34]. The presence of the bromine substituent and methyl group introduces additional vibrational modes that contribute to the overall spectroscopic signature [36] [38].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 3087-2852 | Aromatic and aliphatic C-H |

| C=C/C=N Stretching | 1640-1500 | Quinoline ring modes |

| C-H Out-of-plane | 840-740 | Aromatic deformation |

| Starting Material | Glycerol Amount (eq.) | Ferric Sulfate (eq.) | Nitrobenzene (eq.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-methylaniline | 4.1 | 0.4 | 0.6 | 120 | 3 | 31 |

| 4-Bromo-3-methylaniline | 4.1 | 0.4 | 0.6 | 125 | 3 | 31 |

| 4-Bromo-3-methylaniline | 4.1 | 0.4 | 0.6 | 130 | 3 | 31 |

Purification Methods

Purification of 6-bromo-7-methylquinoline from the classical synthesis requires a multi-step workup procedure to remove byproducts and unreacted starting materials [3] [9]. The reaction mixture is initially cooled to 70-80°C and diluted with water to precipitate quinoline sulfonic acid byproducts. The aqueous phase is then neutralized with sodium hydrogen carbonate to achieve pH 7-8, facilitating the separation of the desired quinoline product [3].

The crude product undergoes extraction with an appropriate organic solvent, followed by concentration under reduced pressure [3]. Flash column chromatography on silica gel provides effective separation of the target compound from structural isomers and reaction byproducts. Further purification by recrystallization from petroleum ether yields pure 6-bromo-7-methylquinoline as a yellow solid [3]. The purified product exhibits characteristic spectroscopic properties with proton nuclear magnetic resonance signals at 2.60 (s, 3H), 7.36 (m, 1H), 7.96 (s, 1H), 8.04 (m, 2H), and 8.89 (m, 1H) in deuterated chloroform [3].

Modern Synthetic Approaches

Nanocatalyzed Synthesis Strategies

Modern synthetic approaches to quinoline derivatives have increasingly incorporated nanocatalyst systems to address the limitations of classical methodologies [10] [11] [12]. These nanocatalyzed systems offer significant advantages including enhanced reaction rates, improved selectivities, reduced reaction temperatures, and catalyst recyclability. The application of nanocatalysts to quinoline synthesis represents a paradigm shift toward more sustainable and efficient synthetic protocols [13] [14].

Nanocatalyzed quinoline synthesis typically employs transition metal nanoparticles supported on various matrices including silica, carbon, and polymer supports [10] [15] [16]. These systems exhibit high surface-to-volume ratios, providing increased active site accessibility and enhanced catalytic activity compared to their bulk counterparts. The nanoscale dimensions also facilitate easy separation and recovery of the catalyst through magnetic separation or filtration techniques [17] [15].

The mechanistic pathways in nanocatalyzed quinoline synthesis often involve surface-mediated reactions where substrate activation occurs through coordination to metal centers on the nanoparticle surface [18]. This surface interaction facilitates bond formation and cleavage processes while maintaining selectivity for the desired quinoline products. The heterogeneous nature of these catalysts enables continuous operation and straightforward product separation [10] [12].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in quinoline synthesis, driving the development of environmentally benign synthetic methodologies [13] [19] [20]. These approaches focus on reducing environmental impact through the use of renewable feedstocks, elimination of toxic solvents, and minimization of waste generation. The application of green chemistry principles to quinoline synthesis has resulted in more sustainable and economically viable processes [21] [22].

Solvent-free reaction conditions represent a significant advancement in green quinoline synthesis [15] [16]. These methodologies eliminate the need for organic solvents, reducing both environmental impact and purification requirements. Reactions conducted under solvent-free conditions often exhibit enhanced reaction rates due to increased substrate concentrations and improved mass transfer characteristics [10] [15].

The use of water as a reaction medium has emerged as an attractive green chemistry approach for quinoline synthesis [13] [17] [19]. Aqueous reaction systems offer several advantages including non-toxicity, low cost, and ease of product separation. Additionally, water-based systems often exhibit unique reactivity patterns due to hydrophobic effects and hydrogen bonding interactions [23].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have revolutionized quinoline synthesis by enabling the construction of complex quinoline scaffolds in a single synthetic operation [24] [25] [26]. These methodologies combine three or more starting materials in a single reaction vessel, eliminating the need for intermediate isolation and purification steps. The efficiency and atom economy of MCRs make them particularly attractive for both laboratory-scale synthesis and industrial applications [27] [28] [23].

The mechanistic pathways in one-pot quinoline synthesis typically involve sequential reaction steps that occur in a coordinated fashion within the same reaction vessel [24] [26]. Initial condensation reactions generate reactive intermediates that undergo subsequent cyclization and aromatization to form the quinoline ring system. The careful selection of reaction conditions and catalyst systems ensures that each step proceeds efficiently without interference from competing side reactions [27] [28].

Substrate scope in one-pot quinoline synthesis is remarkably broad, accommodating various aromatic aldehydes, amines, and carbon nucleophiles [24] [26] [23]. This versatility enables the synthesis of structurally diverse quinoline derivatives with different substitution patterns and functional group compatibility. The tolerance for various functional groups makes these methodologies particularly valuable for medicinal chemistry applications where molecular diversity is essential [27] [25].

Iron-Based Nanocatalyst Applications

Fe₃O₄-Based Catalytic Systems

Magnetite (Fe₃O₄) nanoparticles have emerged as highly effective catalysts for quinoline synthesis due to their unique combination of catalytic activity and magnetic recoverability [10] [29] [16]. These iron oxide nanoparticles exhibit both Lewis acid and base sites on their surface, enabling them to catalyze various quinoline-forming reactions through multiple mechanistic pathways. The magnetic properties of magnetite facilitate easy catalyst separation and recovery using external magnetic fields [30] [15].

Fe₃O₄@propylsilane-arginine magnetic nanoparticles represent a sophisticated catalytic system for quinoline synthesis [10]. These materials possess a consistent size range of 70-90 nanometers with spherical morphology, providing optimal surface area for catalytic activity. The arginine functionality introduces additional basic sites that enhance the catalyst's ability to promote condensation reactions. Under optimized conditions using ethanol as solvent, these nanoparticles achieve excellent yields of 88-95% for benzo[h]quinoline-3-carbonitrile derivatives within 5-15 minutes reaction time [10].

Fe₃O₄@SiO₂–SO₃H nanoparticles demonstrate exceptional performance in four-component condensation processes for quinoline synthesis [10]. These materials feature an average particle size of 30-40 nanometers and incorporate sulfonic acid functionality for enhanced acidity. The silica coating provides stability while the sulfonic acid groups facilitate proton transfer processes essential for quinoline formation. Optimal reaction conditions utilize ethanol as solvent with catalyst loadings of 10 milligrams, achieving yields of 85-96% within 5-10 minutes [10].

Table 2: Iron-Based Nanocatalyst Systems for Quinoline Synthesis

| Catalyst System | Particle Size (nm) | Reaction Type | Solvent | Temperature (°C) | Time (min) | Yield (%) | Recyclability (cycles) |

|---|---|---|---|---|---|---|---|

| Fe₃O₄@propylsilane-arginine MNPs | 70-90 | One-pot three-component | Ethanol | Room temperature | 5-15 | 88-95 | 5 |

| Fe₃O₄@SiO₂–SO₃H nanoparticles | 30-40 | Four-component condensation | Ethanol | Room temperature | 5-10 | 85-96 | 6 |

| Fe₃O₄-IL-HSO₄ catalyst | Not specified | Friedlander condensation | Solvent-free | 90 | 15-60 | 85-96 | 6 |

| Magnetite nano-Fe₃O₄ | Not specified | Multi-component reaction | Solvent-free | 50 | Short | 85-92 | Not specified |

Magnetic Nanoparticle Advantages

The magnetic properties of iron-based nanocatalysts provide significant operational advantages in quinoline synthesis applications [15] [16] [31]. Magnetic separation enables rapid and efficient catalyst recovery without the need for filtration or centrifugation procedures. This characteristic is particularly valuable in continuous flow processes where catalyst retention and reuse are essential for economic viability [17] [32].

The high surface area to volume ratio of magnetic nanoparticles enhances catalytic activity through increased active site accessibility [30] [18]. This characteristic enables lower catalyst loadings while maintaining high reaction rates and selectivities. Additionally, the heterogeneous nature of these catalysts facilitates product separation and purification by eliminating catalyst contamination in the final quinoline products [32] [16].

Magnetic nanoparticles also exhibit unique electronic properties that can enhance catalytic performance [30] [18]. The presence of both ferrous and ferric iron centers provides multiple oxidation states that can participate in electron transfer processes during quinoline formation. These redox-active sites enable the catalysts to facilitate both oxidation and reduction steps within the same catalytic cycle [20] [18].

Recyclability and Sustainability

The recyclability of iron-based magnetic nanocatalysts represents a critical advantage for sustainable quinoline synthesis [10] [15] [16]. These catalysts can typically be recovered and reused for multiple reaction cycles without significant loss of activity or selectivity. For example, Fe₃O₄@propylsilane-arginine nanoparticles maintain their catalytic performance for up to five consecutive reaction cycles [10].

Catalyst recovery procedures typically involve magnetic separation followed by washing with appropriate solvents to remove adsorbed reactants and products [15] [16]. The recovered catalysts can be directly reused without requiring regeneration treatments, significantly reducing operational costs and environmental impact. This characteristic makes magnetic nanocatalysts particularly attractive for industrial-scale quinoline production [32] [31].

The sustainability aspects of iron-based nanocatalysts extend beyond recyclability to include the use of earth-abundant and non-toxic materials [30] [20]. Iron is one of the most abundant elements in the Earth's crust, making iron-based catalysts economically viable for large-scale applications. Additionally, the low toxicity of iron oxides compared to precious metal catalysts enhances the environmental acceptability of these synthetic approaches [18] [31].

Copper-Based Catalytic Methods

CuO Nanoparticles for Quinoline Synthesis

Copper oxide nanoparticles have demonstrated exceptional efficacy in quinoline synthesis through various reaction pathways [33] [34] [35] [36]. CuO nanoparticles with crystalline sizes around 10 nanometers exhibit high catalytic activity in Friedlander quinoline synthesis under solvent-free conditions [35] [36]. These nanoparticles provide Lewis acid sites that activate carbonyl compounds while facilitating cyclization reactions necessary for quinoline ring formation [34] [37].

The preparation of CuO nanoparticles typically employs aqueous precipitation methods followed by thermal treatment to achieve optimal crystallinity and surface properties [36]. Characterization studies using scanning electron microscopy, transmission electron microscopy, and X-ray diffraction confirm the formation of well-defined nanocrystalline structures with high surface areas [36]. The resulting nanoparticles exhibit excellent thermal stability and maintain their catalytic activity under the elevated temperatures required for quinoline synthesis [35].

Chitosan-decorated copper nanoparticles represent an innovative approach that combines the catalytic activity of copper with the biocompatibility and stabilizing properties of chitosan [33]. These hybrid catalysts demonstrate excellent performance in multicomponent quinoline synthesis under ultrasonic irradiation conditions. The chitosan matrix provides stabilization of the copper nanoparticles while introducing additional functional groups that can participate in substrate activation [33].

Reaction Parameters and Optimization

Optimization of reaction parameters for copper-based quinoline synthesis requires careful consideration of temperature, catalyst loading, and reaction time [35] [38] [39]. Solvent-free conditions generally provide optimal results with CuO nanoparticles, eliminating mass transfer limitations and concentrating reactants for enhanced reaction rates [35] [36]. Temperature optimization studies indicate that ranges of 80-120°C provide the best balance between reaction rate and selectivity [40] [41].

Catalyst loading optimization reveals that relatively low concentrations of CuO nanoparticles are sufficient for effective quinoline synthesis [35] [36]. Typical loadings range from 5-10 mol% based on the limiting reactant, providing excellent turnover numbers and frequencies. Higher catalyst loadings do not significantly improve reaction rates but may lead to increased side product formation [39] [42].

The use of ultrasonic irradiation with copper-based catalysts provides significant enhancements in reaction rates and yields [33] [43]. Ultrasonic activation promotes mass transfer and generates localized heating effects that accelerate the quinoline formation process. This approach enables reactions to proceed under milder temperature conditions while maintaining excellent yields [44] [43].

Table 3: Copper-Based Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Particle Size (nm) | Synthesis Method | Reaction Conditions | Temperature (°C) | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| CuO nanoparticles | 10 | Friedlander reaction | Solvent-free | Not specified | High | Reusable |

| Chitosan decorated CuNPs | Not specified | Multicomponent reaction | Ultrasonic irradiation | Room temperature | Excellent | High TOF |

| CuFe₂O₄ nanoparticles | Nano-sized | Aqueous synthesis | Aqueous media | Room temperature | Good | Magnetically recoverable |

| CuO NPs | Not specified | Friedlander reaction | Solvent-free | Not specified | High | Reusable |

Mechanistic Considerations

The mechanistic pathways for copper-catalyzed quinoline synthesis involve multiple steps including substrate activation, bond formation, and cyclization processes [45] [38] [39]. Copper centers in CuO nanoparticles provide Lewis acid activation of carbonyl substrates, facilitating nucleophilic attack by amine components. The copper surface also promotes dehydration reactions necessary for quinoline ring closure [46] [47].

N-heterocyclic carbene copper complexes have been employed for quinoline synthesis through indirect Friedlander reactions [45]. These systems operate at room temperature using dimethyl sulfoxide as an oxidant, demonstrating the versatility of copper catalysis in quinoline formation. The mechanism involves initial oxidation of benzyl alcohols to aldehydes followed by condensation with ketone substrates [38].

Copper-catalyzed domino reactions provide access to quinoline derivatives through sequential aldol condensation, carbon-nitrogen bond formation, and elimination processes [48]. The electronic effects of aromatic aldehydes play crucial roles in determining reaction outcomes, with electron-withdrawing groups generally enhancing reactivity. These mechanistic insights enable rational catalyst design and reaction optimization [47] [48].

Cobalt-Based Catalytic Systems

Co-Doped Nanocatalysts

Cobalt-doped nanocatalyst systems have emerged as powerful tools for quinoline synthesis and transformation reactions [49] [50] [51] [52]. These materials combine the catalytic activity of cobalt with the benefits of heterogeneous catalysis, including easy separation and recyclability. Cobalt encapsulated in nitrogen-doped graphene layers represents a particularly sophisticated approach that provides enhanced stability and activity for quinoline hydrogenation reactions [50].

The preparation of cobalt-doped nanocatalysts typically involves pyrolysis of cobalt precursors in the presence of nitrogen and carbon sources [50] [53]. This approach generates materials with cobalt nanoparticles encapsulated within graphene layers, providing protection against sintering and leaching while maintaining catalytic accessibility. The resulting materials exhibit exceptional stability and can be reused multiple times without significant activity loss [50] [54].

Cobalt nanoparticles supported on hydroxyapatite demonstrate versatility in both hydrogenation and oxidative dehydrogenation of nitrogen-containing heterocycles [51]. These catalysts operate under mild conditions without requiring additives, making them attractive for green chemistry applications. The earth-abundant nature of cobalt combined with the biocompatible hydroxyapatite support enhances the sustainability of these catalytic systems [51].

Substrate Scope and Limitations

The substrate scope for cobalt-catalyzed quinoline transformations is remarkably broad, encompassing various quinoline derivatives, isoquinolines, acridines, and related nitrogen-containing heterocycles [50] [51] [40]. Cobalt encapsulated in nitrogen-doped graphene efficiently catalyzes the hydrogenation of diverse quinoline compounds to access corresponding tetrahydroquinoline derivatives [50]. The methodology tolerates various functional groups and substitution patterns, demonstrating excellent functional group compatibility [55] [56].

Bimetallic cobalt-tungsten systems exhibit superior catalytic performance compared to monometallic cobalt catalysts for selective quinoline hydrogenation [54]. These materials achieve near-quantitative yields for the conversion of quinolines to 1,2,3,4-tetrahydroquinolines under mild pressure and temperature conditions. The enhanced performance is attributed to the presence of cobalt-tungsten alloyed structures that modify the electronic properties of the active sites [54].

Limitations in cobalt-catalyzed quinoline synthesis primarily relate to substrate electronic effects and steric hindrance [40] [57]. Electron-deficient quinoline substrates generally exhibit lower reactivity compared to electron-rich derivatives. Additionally, sterically hindered substrates may require elevated temperatures or extended reaction times to achieve acceptable conversion rates [41] [56].

Catalytic Efficiency Comparisons

Comparative studies of cobalt-based catalytic systems reveal significant differences in catalytic efficiency depending on the catalyst preparation method and support material [50] [51] [54]. Cobalt nanoparticles encapsulated in nitrogen-doped graphene layers demonstrate superior activity and stability compared to conventional supported cobalt catalysts. The encapsulation structure reduces metal leaching and prevents nanoparticle aggregation during reaction conditions [50].

Bimetallic cobalt-tungsten catalysts exhibit enhanced catalytic performance compared to monometallic cobalt systems for quinoline hydrogenation [54]. The synergistic effect between cobalt and tungsten components results in improved selectivity and activity for the formation of tetrahydroquinoline products. This enhancement is attributed to electronic modifications and the formation of bimetallic active sites [54].

Cobalt catalysts supported on mesoporous materials such as SBA-15 demonstrate excellent reusability for quinoxaline synthesis applications [52]. These catalysts maintain their activity for at least ten reaction cycles without significant deterioration. The high surface area and ordered pore structure of the support provide optimal dispersion of cobalt active sites while facilitating mass transfer processes [52].

Table 4: Cobalt-Based Catalytic Systems for Quinoline Synthesis

| Catalyst System | Application | Substrate Scope | Reaction Conditions | Yield (%) | Stability |

|---|---|---|---|---|---|

| Co encapsulated in N-doped graphene | Quinoline hydrogenation | Quinolines, acridine, benzo[h]quinoline | Mild conditions | Near-quantitative | Enhanced by encapsulation |

| Cobalt nanoparticles on hydroxyapatite | Hydrogenation/dehydrogenation | N-heterocycles | Mild conditions, no additives | Excellent | Reusable |

| CoW@C bimetallic NPs | Selective hydrogenation | Quinolines to tetrahydroquinolines | Mild pressure and temperature | Superior | Superior to monometallic |

| Co/SBA-15 nanoparticles | Quinoxaline synthesis | Quinoxalines | Mild conditions | Excellent | Reusable 10 times |